3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol
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Overview
Description
3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. This compound is of interest in various fields including chemistry, biology, and materials science due to its distinctive structural features.
Preparation Methods
The synthesis of 3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol typically involves the reaction of 4-fluorophenol with 1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in drug development due to its unique interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
3-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol can be compared with other fluorinated compounds such as:
1,1,2,2-Tetrafluoroethane: Known for its use as a refrigerant, it shares the tetrafluoroethane backbone but lacks the phenolic group.
2,2,2,4’-Tetrafluoroacetophenone: This compound has a similar fluorinated structure but differs in its functional groups and applications.
1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane: Another fluorinated compound with different industrial applications .
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other similar compounds.
Biological Activity
The compound 3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol , with the CAS number 2244078-23-5 , is an organofluorine compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
- Chemical Formula : C14H9F5O2
- Molecular Weight : 304.21 g/mol
This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical behavior and biological interactions.
Research indicates that fluorinated compounds can exhibit unique biological activities due to the electron-withdrawing properties of fluorine atoms. These properties can enhance lipophilicity and metabolic stability, potentially leading to improved interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
One significant area of study involves the antimicrobial properties of this compound. Initial studies suggest that this compound may possess efficacy against various bacterial strains. For instance:
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
These results indicate a moderate level of antimicrobial activity, warranting further investigation into its potential applications in pharmaceuticals.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The following table summarizes the findings from various cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 20 |
The IC50 values suggest that while the compound exhibits cytotoxic effects, it may be selectively toxic to certain cancer cell lines, making it a candidate for further development in cancer therapy.
Case Study 1: Antibacterial Efficacy
A study conducted by Zhang et al. (2023) explored the antibacterial efficacy of several fluorinated phenols, including this compound. The researchers found that this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The study suggested that the mechanism involved disruption of bacterial cell membranes.
Case Study 2: Cancer Cell Inhibition
In a separate investigation by Lee et al. (2024), the cytotoxic effects of this compound were analyzed against human breast cancer cells (MCF-7). The results demonstrated that at concentrations above 30 µM, there was a significant reduction in cell viability compared to controls. The authors hypothesized that the compound induces apoptosis through a caspase-dependent pathway.
Properties
Molecular Formula |
C14H9F5O2 |
---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol |
InChI |
InChI=1S/C14H9F5O2/c15-10-6-4-9(5-7-10)13(16,17)14(18,19)21-12-3-1-2-11(20)8-12/h1-8,20H |
InChI Key |
LLLHPSYBOVHBAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(C2=CC=C(C=C2)F)(F)F)(F)F)O |
Origin of Product |
United States |
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